(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-methyl-propionamide
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Overview
Description
(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-methyl-propionamide is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a dichlorobenzyl group, and a methyl-propionamide moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,3-dichloro-benzyl)-N-methyl-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichlorobenzyl chloride and (S)-2-amino-N-methyl-propionamide.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. A base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,3-dichlorobenzyl chloride is added dropwise to a solution of (S)-2-amino-N-methyl-propionamide in the solvent, under stirring and cooling. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-methyl-propionamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The dichlorobenzyl group can be reduced to a benzyl group under hydrogenation conditions.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzyl derivatives with various functional groups.
Scientific Research Applications
(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-methyl-propionamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,3-dichloro-benzyl)-N-methyl-propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The dichlorobenzyl group enhances its binding affinity, while the amino and methyl-propionamide groups contribute to its specificity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichlorobenzyl chloride
- 2,3-Dichlorobenzoyl chloride
- 2,3-Dichlorobenzoic acid
Uniqueness
(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-methyl-propionamide is unique due to its chiral nature and the presence of both amino and dichlorobenzyl groups. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2,3-dichlorophenyl)methyl]-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-7(14)11(16)15(2)6-8-4-3-5-9(12)10(8)13/h3-5,7H,6,14H2,1-2H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCJEVPQFWUQTC-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=C(C(=CC=C1)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=C(C(=CC=C1)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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